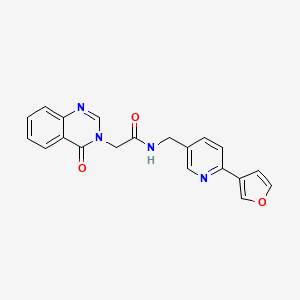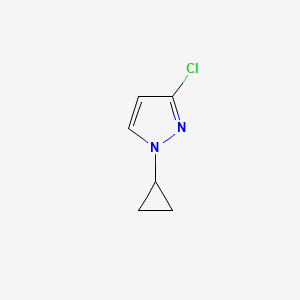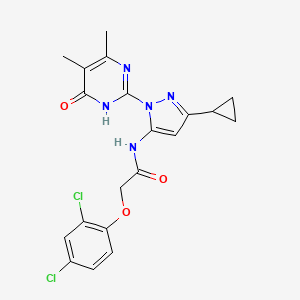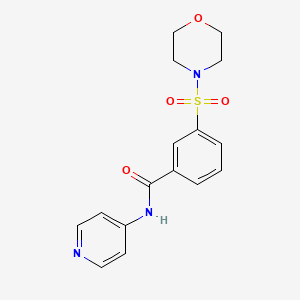
3-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide is a useful research compound. Its molecular formula is C16H17N3O4S and its molecular weight is 347.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- A series of benzamide derivatives, including those similar to 3-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide, were synthesized using substituted benzoic acids and investigated for their crystal structures. These structures potentially aid in identifying binding sites for allosteric modulators of the AMPA receptor. This research presents a novel method of synthesizing benzamide derivatives and their potential applications in neuropharmacology (Wu et al., 2014).
Antidepressant Synthesis
- The synthesis of 4-Chloro-N-(3-morpholinopropyl)benzamide (befol), an antidepressant belonging to the class of type A reversible MAO inhibitors, involves the interaction of 4-chloro-N-(3-chloropropyl)benzamide with morpholine. This illustrates the role of morpholinosulfonyl benzamide derivatives in producing pharmacologically active compounds (Donskaya et al., 2004).
Antifungal Activity
- N-(Morpholinothiocarbonyl) benzamide derivatives and their Co(III) complexes have been synthesized and characterized for their antifungal properties. These compounds showed activity against major pathogens responsible for plant diseases, demonstrating the potential of morpholinosulfonyl benzamide derivatives in agricultural applications (Weiqun et al., 2005).
Catalysis and Chemical Reactions
- The iridium-catalyzed meta-selective C-H borylation of benzamides, including morpholine derivatives, was reported. This process demonstrates the application of these compounds in advanced chemical synthesis techniques (Yang et al., 2019).
Histone Deacetylase Inhibition
- N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is a small molecule histone deacetylase (HDAC) inhibitor, showcasing the role of benzamide derivatives in cancer research and treatment (Zhou et al., 2008).
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of metal-organic frameworks (mofs), which have applications in various fields, including photocatalysis .
Mode of Action
It’s worth noting that similar compounds have been used in the synthesis of mofs, which exhibit photocatalytic activity . The π–π interaction between parallel ligands, high alkali-stability, and light-absorbing ability of these MOFs contribute to their high photocatalytic activity .
Biochemical Pathways
Similar compounds have been used in the synthesis of mofs, which have shown potential for photocatalytic hydrogen evolution .
Action Environment
Similar compounds have been used in the synthesis of mofs, which have shown high alkali resistance .
Properties
IUPAC Name |
3-morpholin-4-ylsulfonyl-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-16(18-14-4-6-17-7-5-14)13-2-1-3-15(12-13)24(21,22)19-8-10-23-11-9-19/h1-7,12H,8-11H2,(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJMWXOILHIQLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
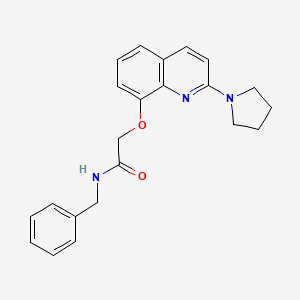
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2415953.png)
![3,5-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2415955.png)
![methyl (2Z)-3-{4-[(2,4,6-trimethylbenzenesulfonyl)oxy]phenyl}prop-2-enoate](/img/structure/B2415957.png)
![3-(2-chlorophenyl)-5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide](/img/structure/B2415958.png)
![N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide](/img/structure/B2415960.png)
![2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2415961.png)
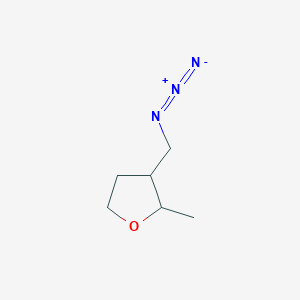
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B2415963.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide](/img/structure/B2415965.png)
![2-Oxaspiro[3.3]heptan-5-OL](/img/structure/B2415966.png)
